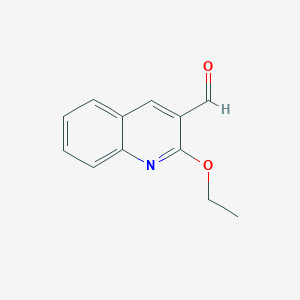

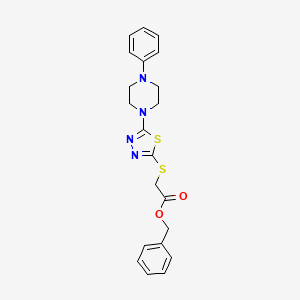

![molecular formula C13H13FN2O2S B2554572 Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate CAS No. 886499-02-1](/img/structure/B2554572.png)

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate is a chemical compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a fluoro-phenylamino group and an ethyl acetate group .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted melting point of 106-108°C and a predicted boiling point of approximately 392.0°C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.60 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthetic Pathways : A variety of synthetic routes have been developed to produce thiazole derivatives, including ethyl [2-(4-fluoro-phenylamino)-thiazol-4-yl]-acetate and its structurally related compounds. These synthetic methodologies facilitate the creation of a wide array of thiazole-based molecules, showcasing their versatility in chemical synthesis (Abdelhamid & Afifi, 2010).

Crystallography : The crystal structure of closely related thiazole compounds has been elucidated, providing insights into their molecular geometry and intermolecular interactions. Such structural analyses are crucial for understanding the physical and chemical properties of these molecules (DyaveGowda et al., 2002).

Pharmacological Applications

Molecular Docking and Biological Activity : Molecular docking studies have been conducted to evaluate the interaction of thiazole derivatives with various biological targets. These studies, along with pharmacological evaluations, highlight the potential therapeutic applications of thiazole compounds, including anti-inflammatory, analgesic, and antioxidant activities (Attimarad et al., 2017).

Anticancer Properties : Certain thiazole derivatives have demonstrated potent inhibitory activity against key enzymes involved in cancer progression, such as VEGFR-2 and EGFR tyrosine kinases. This suggests their potential utility as anticancer agents, offering new avenues for cancer treatment (Riadi et al., 2021).

Chemical Properties and Reactivity

Functionalization and Reactivity : The reactivity of thiazole derivatives with various reagents has been explored, leading to the synthesis of novel compounds with potential chemical and biological applications. These studies shed light on the versatile chemistry of thiazole compounds and their utility in the development of new materials and medicines (Fong et al., 2004).

Degradation Pathways : Investigations into the degradation pathways of thiazole derivatives, including this compound, have highlighted important mechanisms through which these compounds undergo transformation. Understanding these pathways is essential for predicting the stability and lifespan of thiazole-based drugs (Mallia et al., 2015).

Propriétés

IUPAC Name |

ethyl 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXBICWYNCLJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)

![Methyl 5-(3-fluorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2554497.png)

![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)